molecular formula C11H10ClNO2S2 B2707276 (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone CAS No. 478032-39-2

(2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone

Cat. No. B2707276
CAS RN: 478032-39-2
M. Wt: 287.78
InChI Key: QJXYCQMQLDHMMI-UHFFFAOYSA-N
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Description

“(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is a compound with the molecular formula C6H6ClNO2S . It’s a low melting solid with a melting point of 75 - 80@1mm Hg . It’s stored under inert gas at 4C .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is represented by the SMILES string OCc1cnc(Cl)s1 . The InChI key for this compound is PEOOQVDIOJQJHW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is a low melting solid with a melting point of 75 - 80@1mm Hg . It’s stored under inert gas at 4C .

Scientific Research Applications

Antimicrobial Activity

(a): Antibacterial Properties Thiazole derivatives have been investigated for their antibacterial efficacy. For instance, freshly synthesized imidazotriazole-incorporated thiazoles demonstrated antibacterial activity against various microbiological species .

(b): Antifungal Properties: Thiazoles also exhibit antifungal properties. Compounds like Abafungin, containing the thiazole ring, have been explored as potential antifungal drugs.

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor and cytotoxic agents. For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cells .

Other Applications

(a): Biocides: Thiazole derivatives contribute to biocides used in various applications, including disinfection and preservation.

(b): Chemical Reaction Accelerators: Thiazole serves as a parent material for chemical reaction accelerators, enhancing reaction rates in organic synthesis.

©: Dyes: Thiazole-based dyes find applications in textiles, inks, and other coloration processes.

(d): Sulfur Drugs: Thiazoles are essential components of sulfur drugs, which have therapeutic uses.

(e): Vitamin B1 (Thiamine) : Thiazole is a structural component of thiamine (Vitamin B1), crucial for energy metabolism and nervous system function .

Safety and Hazards

The safety information for “(2-Chloro-1,3-thiazol-5-yl)methyl acetate” indicates that it has the following hazard statements: H302, H312, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c1-8-2-4-10(5-3-8)17(14,15)7-9-6-13-11(12)16-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXYCQMQLDHMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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